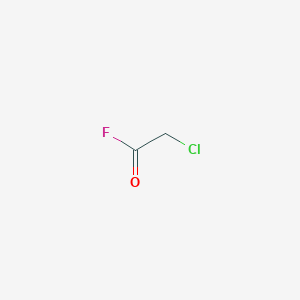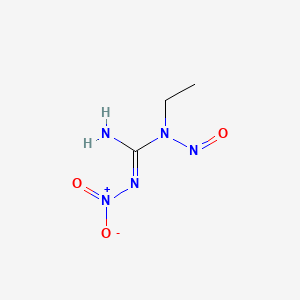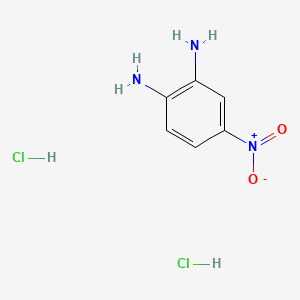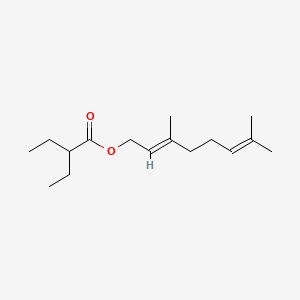
chloroacetyl fluoride
Overview
Description
2-chloroacetyl fluoride is an organic compound with the molecular formula C₂H₂ClFO. It is a colorless liquid with a pungent odor and is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a chloro and a fluoro group attached to the acetyl moiety.
Preparation Methods
2-chloroacetyl fluoride can be synthesized through several methods. One common method involves the reaction of chloroacetyl chloride with hydrogen fluoride. This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition. Another method involves the fluorination of chloroacetic acid using a fluorinating agent such as sulfur tetrafluoride.
Industrial production of 2-chloroacetyl fluoride often involves the carbonylation of methylene chloride or the oxidation of vinylidene chloride. These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
2-chloroacetyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, the reaction with an amine can produce a chloroacetamide.
Hydrolysis: In the presence of water, 2-chloroacetyl fluoride hydrolyzes to form chloroacetic acid and hydrogen fluoride.
Reduction: The compound can be reduced to 2-chloroethanol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents can convert 2-chloroacetyl fluoride to chloroacetic acid.
Scientific Research Applications
2-chloroacetyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: It is used in the production of herbicides and other agrochemicals, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloroacetyl fluoride involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. For example, it can react with the amino groups of proteins, leading to changes in protein structure and activity.
Comparison with Similar Compounds
2-chloroacetyl fluoride is similar to other acyl halides, such as chloroacetyl chloride and fluoroacetyl chloride. its unique combination of chloro and fluoro groups makes it more reactive and versatile in certain chemical reactions.
Similar Compounds
Chloroacetyl chloride: Used in the synthesis of pharmaceuticals and agrochemicals.
Fluoroacetyl chloride: Known for its use in organic synthesis and as a reagent in chemical research.
Bromoacetyl chloride: Another acyl halide with similar reactivity but different applications due to the presence of a bromo group.
2-chloroacetyl fluoride’s unique properties make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chloroacetyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClFO/c3-1-2(4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUAOYZMFRWOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416017 | |
| Record name | 2-chloroacetyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-14-8 | |
| Record name | 2-chloroacetyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















